N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
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Overview
Description
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is an organic compound that belongs to the benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and more
Preparation Methods
The synthesis of N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide typically involves a series of organic reactions. One common method includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The precipitate is then filtered, washed with cold water, and recrystallized from ethanol to obtain the desired product .
Chemical Reactions Analysis
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it can bind to and activate ryanodine receptors, leading to the release of calcium ions from intracellular stores . This action can disrupt cellular processes and lead to the death of target cells, such as bacteria or cancer cells .
Comparison with Similar Compounds
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide can be compared with other benzoxazole derivatives, such as:
2,3-dichloro-N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: This compound has similar antibacterial and antifungal properties.
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide: This compound is used in the development of new materials with specific properties.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities.
Properties
Molecular Formula |
C22H17ClN2O3 |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H17ClN2O3/c1-13-3-10-19-20(11-13)28-22(25-19)17-12-15(6-9-18(17)23)24-21(26)14-4-7-16(27-2)8-5-14/h3-12H,1-2H3,(H,24,26) |
InChI Key |
DCQPXTCIZQUNTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
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